1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol
Description
1-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is a chemical compound belonging to the class of pyrrolopyrazoles. This compound features a pyrrolopyrazole core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazole ring. The presence of a 2-methylpropan-2-ol moiety attached to the pyrrolopyrazole core imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)6-12-5-7-3-10-4-8(7)11-12/h5,10,13H,3-4,6H2,1-2H3 |
InChI Key |
XSXPBVAAHWMVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C2CNCC2=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol typically involves the following steps:
Formation of the Pyrrolopyrazole Core: The pyrrolopyrazole core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and diketones.
Introduction of the 2-Methylpropan-2-ol Moiety: The 2-methylpropan-2-ol group can be introduced through a subsequent reaction involving the pyrrolopyrazole core and suitable reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyrrolopyrazoles: These compounds share a similar core structure but may differ in the substituents attached to the core.
Pyrazolines: These compounds have a similar heterocyclic structure but lack the fused pyrrole ring.
Uniqueness: 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of the 2-methylpropan-2-ol group, which imparts distinct chemical and biological properties compared to other pyrrolopyrazoles and pyrazolines.
This comprehensive overview provides a detailed understanding of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol, covering its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
1-(5,6-Dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is a compound belonging to the class of pyrrolopyrazoles, which have garnered attention due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
The molecular formula of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is C9H15N3O, with a molecular weight of 181.23 g/mol. Its structure features a pyrrolopyrazole core that is known for various biological interactions.
1. Anti-inflammatory Activity
Research indicates that compounds with a pyrrolopyrazole scaffold exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to dexamethasone, which serves as a standard anti-inflammatory agent .
2. Antimicrobial Properties
Pyrrolopyrazoles have also been evaluated for their antimicrobial activity. A series of synthesized compounds showed promising results against various bacterial strains including E. coli and S. aureus. The presence of specific substituents in the pyrazole ring was found to enhance antibacterial efficacy .
3. Anticancer Potential
The potential anticancer properties of pyrazoles are notable. Compounds derived from this scaffold have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Specific analogs have shown selective inhibition against kinases involved in cancer progression.
The biological activity of 1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol is largely attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Some derivatives act as inhibitors of the TGF-beta receptor kinase domain, which plays a crucial role in cellular signaling pathways associated with inflammation and cancer .
- Cytokine Modulation : The modulation of cytokine levels suggests that these compounds may interfere with inflammatory signaling pathways.
Case Studies
Several studies highlight the biological efficacy of pyrrolopyrazole derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole compounds in a carrageenan-induced edema model in mice. Results indicated significant reductions in edema comparable to standard treatments .
- Antimicrobial Evaluation : A series of synthesized pyrazoles were tested against multiple bacterial strains, revealing that certain structural modifications led to enhanced activity against resistant strains .
- Cancer Cell Line Studies : In vitro assays demonstrated that specific pyrazole derivatives could inhibit the growth of breast and prostate cancer cell lines through apoptosis induction mechanisms .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
